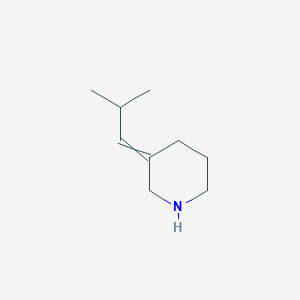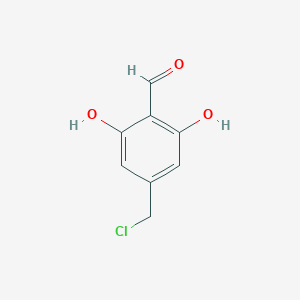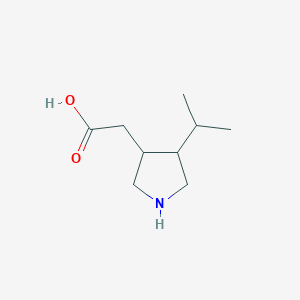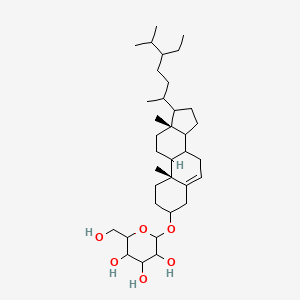
Piperidine, 2-(2-oxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2-(2-oxazolyl)-: is a heterocyclic compound that features a piperidine ring fused with an oxazole ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . Piperidine derivatives are often found in natural products, pharmaceuticals, and functional materials, making them a crucial scaffold in various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 2-(2-oxazolyl)-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the cyclization of nitriles and alkynes using transition metals . Additionally, the van Leusen reaction, which employs tosylmethylisocyanides (TosMICs), is a well-established method for synthesizing oxazole-based molecules .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine. This process is efficient and scalable, making it suitable for large-scale production . The use of transition metal catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 2-(2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .
Applications De Recherche Scientifique
Chemistry: Piperidine, 2-(2-oxazolyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, piperidine derivatives are studied for their potential therapeutic effects. They have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: Piperidine, 2-(2-oxazolyl)- and its derivatives are explored for their potential use in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, piperidine derivatives are used in the production of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of Piperidine, 2-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These compounds can induce apoptosis through caspase-dependent pathways, making them potential candidates for anticancer therapies .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Piperazine: A six-membered ring with two nitrogen atoms, used in various medicinal applications.
Pyrrolidine: A five-membered ring with one nitrogen atom, found in many bioactive compounds.
Uniqueness: Piperidine, 2-(2-oxazolyl)- is unique due to its fused ring structure, which combines the properties of both piperidine and oxazole rings. This fusion enhances its chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-piperidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 |
Clé InChI |
QTQRREGTSQGWQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(19S)-8-amino-19-ethyl-14,18-dioxo-10-(pentylamino)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate;hydrochloride](/img/structure/B14788685.png)


![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)

![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)



![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)
